Galanin (1-30), human

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Galanin (1-30), human, is a neuropeptide composed of 30 amino acids. It is expressed in both the central and peripheral nervous systems, where it plays a crucial role in regulating various physiological processes, including neuroendocrine release, cognition, and nerve regeneration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Galanin (1-30), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Galanin (1-30), human, can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Biological Functions

Galanin is known to interact with G protein-coupled receptors (GPCRs), specifically the galanin receptor subtypes GalR1, GalR2, and GalR3. These interactions mediate a range of biological activities:

- Neurotransmission : Galanin influences synaptic transmission and neuronal excitability. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, impacting mood and behavior .

- Endocrine Regulation : It plays a critical role in hormone secretion, particularly in the anterior pituitary gland, where it stimulates the release of growth hormone (GH) and prolactin (PRL) .

- Metabolic Effects : Galanin is involved in energy homeostasis, influencing food intake and body weight regulation. It has been observed to increase food intake and body weight in experimental models .

Neuroprotective Effects

Galanin has demonstrated neuroprotective properties in various models of neuronal injury:

- Multiple Sclerosis (MS) : Studies have shown that galanin expression is upregulated in microglia during MS. In transgenic mouse models, overexpression of galanin was associated with reduced disease severity in experimental autoimmune encephalomyelitis (EAE), suggesting a protective role against neuroinflammation .

- Alzheimer's Disease : Increased levels of galanin have been observed in the brains of Alzheimer's patients. Its neuroprotective effects may help mitigate neuronal loss associated with this disease .

Cancer Research

Galanin's role in tumor biology is being explored, particularly in gliomas and pituitary adenomas:

- Glioblastoma Multiforme : Research indicates that galanin is expressed in a significant percentage of glioblastoma cases. Its presence may influence tumor growth and could serve as a potential biomarker for diagnosis or prognosis .

- Pituitary Adenomas : The galanin system has been implicated in the pathophysiology of pituitary adenomas, suggesting that galanin could be a target for therapeutic intervention .

Case Study 1: Neuroprotective Role in EAE

In a study involving EAE models, researchers found that transgenic mice overexpressing galanin exhibited significantly reduced clinical symptoms compared to wild-type controls. The study concluded that galanin's neuroprotective effects are mediated through GalR2 activation, which may provide insights into potential treatments for MS .

Case Study 2: Glioma Expression Patterns

A study examining glioblastoma multiforme revealed that 75% of tumor samples exhibited positive staining for galanin. The correlation between galanin expression levels and tumor aggressiveness highlights its potential as a therapeutic target or prognostic marker in glioma treatment .

Mecanismo De Acción

Galanin (1-30), human, exerts its effects by binding to its GPCR family receptors (GALR1, GALR2, and GALR3). Upon binding, these receptors activate intracellular signaling pathways, including the PI3K-Akt pathway, which can inhibit caspase-3 and caspase-9 activity . This interaction leads to various physiological responses, such as modulation of neurotransmitter release, regulation of insulin levels, and influence on mood and behavior .

Comparación Con Compuestos Similares

Galanin-like peptide (GALP): Shares a similar structure and acts as a hypothalamic neuropeptide to mediate metabolism and reproduction.

Uniqueness: Galanin (1-30), human, is unique due to its specific interaction with GALR1, GALR2, and GALR3 receptors, leading to distinct physiological effects. Its role in neuroendocrine regulation and potential therapeutic applications make it a valuable compound for scientific research and medical advancements.

Actividad Biológica

Galanin (1-30) is a neuropeptide that plays significant roles in various biological processes, including endocrine function, metabolism, and behavior. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Overview of Galanin (1-30)

Galanin (1-30) is an endogenous peptide derived from the galanin precursor protein. It consists of 30 amino acids and acts primarily as an agonist for galanin receptors (GALR1, GALR2, and GALR3). The peptide is expressed in various tissues, including the central nervous system (CNS), gastrointestinal tract, and pancreas, indicating its diverse physiological roles.

Biological Functions

Galanin (1-30) is involved in several critical biological activities:

- Endocrine Regulation : It influences the release of insulin and somatostatin, playing a role in glucose metabolism and appetite regulation .

- Neuromodulation : The peptide modulates synaptic transmission and nociception, affecting pain perception and emotional responses .

- Behavioral Effects : Research indicates that galanin may influence anxiety and depression-like behaviors, suggesting its potential as a therapeutic target for mood disorders .

Galanin exerts its effects through specific receptors located in various brain regions. Upon binding to these receptors, it activates intracellular signaling pathways that regulate neurotransmitter release and neuronal excitability.

Case Studies

- Stress Response and Depression : A study highlighted that the activation of the galanin system is linked to stress-induced depression. Individuals with altered galanin function showed increased vulnerability to psychosocial stressors .

- Pain Modulation : In animal models, galanin administration has been shown to inhibit pain responses, suggesting its role as a potential analgesic agent .

Data Table: Biological Activities of Galanin (1-30)

Research Findings

Recent studies have elucidated the multifaceted roles of galanin (1-30):

- Metabolic Processes : Galanin has been implicated in obesity-related studies where its levels were found to be altered in obese versus normal-weight individuals. This suggests a potential link between galanin signaling and metabolic disorders .

- Cancer Biology : Elevated levels of galanin have been observed in various tumors, including glioblastoma and colon cancer. High expression correlates with tumor size and poor prognosis, indicating its role in tumor biology .

Propiedades

IUPAC Name |

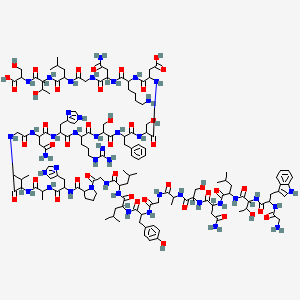

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[4-amino-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXZYWGVAQSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H210N42O43 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3157.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.